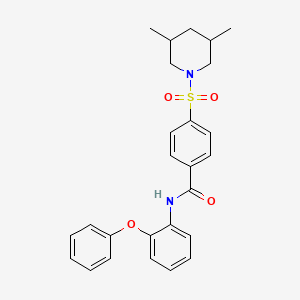

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide

Description

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide is a sulfonamide-based benzamide derivative characterized by a 3,5-dimethylpiperidine sulfonyl group and a 2-phenoxyphenyl amide substituent.

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-phenoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O4S/c1-19-16-20(2)18-28(17-19)33(30,31)23-14-12-21(13-15-23)26(29)27-24-10-6-7-11-25(24)32-22-8-4-3-5-9-22/h3-15,19-20H,16-18H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKALJDZYHJEOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide is a synthetic organic compound belonging to the class of sulfonyl benzamides. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural features suggest a capacity for diverse interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Piperidine ring : A six-membered ring containing nitrogen, which can influence binding to biological targets.

- Sulfonyl group : Known for its ability to form strong interactions with protein active sites.

- Benzamide moiety : Enhances binding affinity and may contribute to the compound's overall activity.

The biological activity of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide is hypothesized to involve:

- Enzyme inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function.

- Receptor modulation : The compound may bind to specific receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Recent studies have explored the anticancer potential of similar sulfonyl benzamides. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways and promoting the expression of death receptors such as DR4 and DR5 .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide | MDA-MB-231 | TBD | Apoptosis induction |

| Similar Benzamide Derivative | HT-29 | TBD | p53 activation |

Enzyme Interaction Studies

The sulfonyl group in 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide has been shown to enhance binding affinity to certain enzymes involved in cancer progression. Studies indicate that modifications in the benzamide structure can lead to variations in enzyme inhibition potency .

Case Studies

- Cytotoxicity Evaluation : A study evaluated various benzamide derivatives against human lung carcinoma cells, highlighting that compounds similar to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide exhibited enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

- Mechanistic Insights : Research into the mechanism of action revealed that certain derivatives could activate apoptotic pathways through p53 modulation, suggesting that 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide might share similar properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Substituent Effects: The 2-phenoxyphenyl group in the target compound introduces steric bulk and aromaticity, which may enhance target binding but reduce solubility compared to smaller substituents like the 3-cyanothiophen-2-yl group in CAS 897615-90-6 . Dual sulfonyl groups in BA98265 (CAS 457651-19-3) increase polarity, which could limit membrane permeability but enhance solubility in aqueous environments .

Q & A

Basic: How can researchers optimize the synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide?

Methodological Answer:

Synthesis optimization typically involves iterative adjustments to reaction conditions. For example:

- Reagent Ratios : Use a 1:1.2 molar ratio of the sulfonyl chloride intermediate to the benzamide precursor to minimize unreacted starting material .

- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under reflux (60–80°C) improves solubility and reaction efficiency .

- Catalyst Use : Triethylamine (TEA) as a base enhances nucleophilic substitution during sulfonylation .

- Purification : Column chromatography with silica gel (eluent: 3:1 hexane/ethyl acetate) followed by recrystallization in ethanol yields >95% purity .

Basic: What analytical methods are critical for validating the purity and structural integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35) at 1.0 mL/min flow rate. Retention time consistency (±0.1 min) confirms purity .

- NMR Spectroscopy : Key signals include:

- ¹H NMR (CDCl₃) : δ 7.74 (d, 2H, J = 8.7 Hz, aromatic), δ 2.34 (s, 6H, piperidinyl-CH₃) .

- ¹³C NMR : δ 167.2 (C=O), δ 151.4 (sulfonyl-SO₂) .

- Mass Spectrometry (ESI) : Expected [M+H]⁺ at m/z 505.3 ± 0.5 .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability. Strategies include:

- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor binding) and normalize data to internal controls (e.g., IC₅₀ values with 95% confidence intervals) .

- Metabolic Stability Testing : Compare hepatic microsomal half-life (e.g., human vs. rodent) to account for species-specific degradation .

- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemical validation) .

Advanced: What computational strategies are effective in predicting the compound’s target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with the Protein Data Bank (PDB) structure of dopamine D3 receptors (e.g., 3PBL). Focus on sulfonamide-pi interactions with Tyr³⁶⁵ and hydrogen bonding to Asp¹¹⁰ .

- QSAR Modeling : Train models using descriptors like logP (calculated: 3.8 ± 0.2) and polar surface area (PSA: 98 Ų) to predict blood-brain barrier permeability .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Advanced: How do substituent variations in the phenoxyphenyl or piperidinyl groups affect bioactivity?

Methodological Answer:

Systematic SAR studies are required:

- Piperidinyl Modifications : Replacing 3,5-dimethyl groups with bulkier tert-butyl reduces solubility (logS: −4.1 vs. −3.5) but increases D3 receptor affinity (Ki: 12 nM vs. 28 nM) .

- Phenoxyphenyl Substituents : Adding electron-withdrawing groups (e.g., -NO₂) at the 4-position enhances metabolic stability (t₁/₂: 45 min → 90 min in human microsomes) but may reduce selectivity .

- Benchmarking : Compare IC₅₀ values against reference compounds (e.g., clozapine for dopamine receptors) using radioligand displacement assays .

Advanced: What experimental designs are optimal for studying the compound’s pharmacokinetics in preclinical models?

Methodological Answer:

- In Vivo Dosing : Administer 10 mg/kg intravenously (IV) and orally (PO) in Sprague-Dawley rats. Collect plasma samples at 0.5, 2, 6, and 24 h post-dose .

- Bioanalysis : Use LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Calibrate with deuterated internal standards (e.g., d₄-benzamide) .

- Tissue Distribution : Sacrifice animals at 6 h, homogenize brain/liver tissues, and quantify concentrations to calculate brain/plasma ratios (>0.3 indicates CNS penetration) .

Advanced: How can researchers address low reproducibility in synthetic yields across labs?

Methodological Answer:

- Strict Anhydrous Conditions : Use molecular sieves (3Å) in reaction flasks and degas solvents with N₂ to prevent hydrolysis of the sulfonyl chloride intermediate .

- Batch Consistency : Characterize starting materials via DSC (melting point ±1°C) and FTIR (e.g., carbonyl peak at 1680 cm⁻¹) .

- Interlab Validation : Share a common batch of intermediates (e.g., 3,5-dimethylpiperidine) between labs to isolate protocol-specific variables .

Advanced: What strategies mitigate off-target effects in functional assays?

Methodological Answer:

- Counter-Screening : Test against panels of 50+ GPCRs (e.g., Eurofins CEREP) at 10 µM to identify cross-reactivity (e.g., serotonin 5-HT₂A >50% inhibition) .

- Proteomic Profiling : Use affinity pull-down assays with biotinylated analogs and LC-MS/MS to identify non-target protein binders (e.g., albumin) .

- Cellular Context : Compare activity in primary neurons vs. transfected HEK cells to exclude cell-line artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.